REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[C:4]([CH3:9])[C:3]=1[O:10][CH3:11].[N+:12]([O-])([OH:14])=[O:13]>C(O)(=O)C>[N+:12]([C:6]1[CH:5]=[C:4]([CH3:9])[C:3]([O:10][CH3:11])=[C:2]([CH3:1])[C:7]=1[CH3:8])([O-:14])=[O:13]
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Name
|
|
Quantity
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20.3 g
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Type
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reactant
|
Smiles
|
CC1=C(C(=CC=C1C)C)OC
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Name
|
|
Quantity
|
200 mL
|
Type
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solvent
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
9.65 mL
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Type
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reactant
|
Smiles
|
[N+](=O)(O)[O-]
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Name
|
|
Quantity
|
20 mL
|
Type
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solvent
|
Smiles
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C(C)(=O)O
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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After the addition the mixture
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Type
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ADDITION
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Details
|
was poured onto ice
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Type
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EXTRACTION
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Details
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the resulting mixture was extracted 3 times with methylene chloride
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Type
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CUSTOM
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Details
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The organic phase was evaporated
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Type
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CUSTOM
|
Details
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to remove acetic acid and methylene chloride
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Type
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DISSOLUTION
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Details
|
the residue was dissolved in ether
|
Type
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WASH
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Details
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washed twice with NaOH-solution and twice with NaHCO3 -solution
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Type
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CUSTOM
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Details
|
Drying
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Type
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CUSTOM
|
Details
|
(MgSO4) and evaporation
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Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C(=C(C(=C1)C)OC)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19 g | |
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |